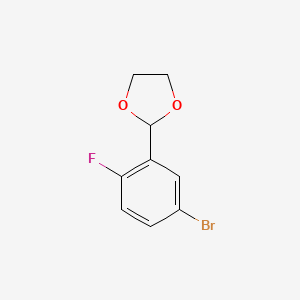

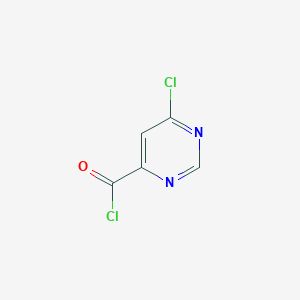

![molecular formula C15H18N2O3 B1289660 3-[4-(1,3-Benzoxazol-2-yl)piperidino]propanoic acid CAS No. 924869-04-5](/img/structure/B1289660.png)

3-[4-(1,3-Benzoxazol-2-yl)piperidino]propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 3-[4-(1,3-Benzoxazol-2-yl)piperidino]propanoic acid involves various strategies to incorporate the benzoxazole and piperidine moieties into the propanoic acid framework. For instance, the synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e), a potent anti-acetylcholinesterase inhibitor, was achieved by modifying the structure of a previously known compound and replacing the 2-isoindoline moiety with an indanone moiety, which did not significantly affect the potency . Similarly, the synthesis of 5-[2-(benzoxazol-2-yl)ethyl]pyrimidine was accomplished by reacting substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids with 2-aminophenol in polyphosphoric acid .

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the presence of a benzoxazole ring attached to a piperidine ring via a propanoic acid linker. The structural analysis of 3-(6-benzoyl-5-chloro-2-benzoxazolinon-3-yl) propanoic acid, for example, was performed using Hartree–Fock and density functional theory methods, which provided insights into the geometrical parameters and vibrational frequencies of the compound .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the functional groups present in the structure. The presence of the benzoxazole and piperidine rings suggests potential for various chemical reactions, such as condensation with aromatic amines, as demonstrated in the synthesis of pyrido[2,3-d]pyrimidines and benzoxazolylethylpyrimidine . The reactivity can also be tailored by modifying the substituents on the benzoxazole ring or the piperidine nitrogen.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure. For instance, the presence of the benzoxazole ring contributes to the compound's electronic properties and can affect its absorption and fluorescence characteristics. The piperidine ring can influence the basicity and solubility of the compound. The propanoic acid moiety can impart acidity and affect the compound's solubility and reactivity. The specific properties of each compound would need to be determined experimentally, but the structural features provide a basis for predicting certain behaviors.

Aplicaciones Científicas De Investigación

Molecular Structure and Vibrational Spectra Analysis

3-[4-(1,3-Benzoxazol-2-yl)piperidino]propanoic acid and related compounds have been studied for their molecular structure and vibrational frequencies using both experimental and theoretical methods. For example, the molecular structure and vibrational spectra of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one were analyzed using density functional theory and Hartree–Fock calculations, with results showing good agreement with experimental data. This type of analysis helps in understanding the molecular conformation and electronic properties of such compounds, which is crucial for their potential applications in various fields of research (Taşal et al., 2009).

Anti-arrhythmic Activity

Research has been conducted on piperidine-based derivatives of 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole for their potential anti-arrhythmic activity. These studies involve the synthesis of compounds related to 3-[4-(1,3-Benzoxazol-2-yl)piperidino]propanoic acid and testing their efficacy in medical applications. Some of these synthesized compounds have shown significant anti-arrhythmic activity, suggesting potential therapeutic applications (Abdel‐Aziz et al., 2009).

Neuroleptic Activity

The synthesis and evaluation of neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles have been explored. These studies investigate the structure-activity relationships by varying substituents on the benzisoxazole ring and the piperidinyl substituents. This research provides insights into the design of compounds with enhanced neuroleptic properties for potential use in psychiatric medication (Strupczewski et al., 1985).

Synthesis of Related Substances for Quality Control

In the pharmaceutical industry, the synthesis of related substances of active pharmaceutical ingredients like iloperidone is crucial for quality control purposes. This involves synthesizing various derivatives of compounds related to 3-[4-(1,3-Benzoxazol-2-yl)piperidino]propanoic acid to identify potential impurities and ensure the purity and efficacy of pharmaceutical products (Wang Jiangxi, 2014).

Safety and Hazards

Propiedades

IUPAC Name |

3-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c18-14(19)7-10-17-8-5-11(6-9-17)15-16-12-3-1-2-4-13(12)20-15/h1-4,11H,5-10H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRSIEKAIKHYKQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NC3=CC=CC=C3O2)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401253913 |

Source

|

| Record name | 4-(2-Benzoxazolyl)-1-piperidinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401253913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(1,3-Benzoxazol-2-yl)piperidino]propanoic acid | |

CAS RN |

924869-04-5 |

Source

|

| Record name | 4-(2-Benzoxazolyl)-1-piperidinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924869-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Benzoxazolyl)-1-piperidinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401253913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-6-fluorobenzo[b]thiophene-3-carbonitrile](/img/structure/B1289591.png)

![1-[(2-Fluorophenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B1289602.png)

![2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B1289617.png)

![3-Bromo-4-chlorothieno[3,2-c]pyridine](/img/structure/B1289618.png)

![3-Bromothieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1289619.png)

![3-Bromothieno[3,2-c]pyridin-4-amine](/img/structure/B1289620.png)